5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
- One approach involves chlorination and fluorination of 3-picoline to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) , which can then be further transformed into TFMP .
- Another method utilizes 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine as starting materials .
Chemical Reactions Analysis
TFMP serves as an intermediate in various chemical reactions. Notably, it participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine , which has applications in agrochemicals and pharmaceuticals .
Scientific Research Applications
1. Synthesis and Structural Studies
5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine is utilized in the synthesis and structural study of new derivatives, particularly in the context of chrysin-containing compounds. These derivatives exhibit significant biological activity, as evidenced by growth assays in the nematode Caenorhabditis elegans (Valdez-Calderón et al., 2016).
2. Interaction with Other Chemicals
Research on 5-trifluoromethyl-pyridine-2-thione, a close relative of 5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine, shows its potential as an antithyroid drug and its behavior towards molecular iodine. The formation of a complex with molecular iodine was studied, contributing to the understanding of its chemical interactions and potential applications (Chernov'yants et al., 2011).
3. Agricultural Chemical Synthesis
The compound is significantly used in the synthesis of agricultural chemicals. For instance, it serves as an intermediate in the production of various herbicides, showcasing its utility in the development of agrichemicals (Li Zheng-xiong, 2004).
4. Electrochemical Properties
Studies have been conducted on the electrochemical properties of derivatives of this compound. These studies contribute to the understanding of their ionization potentials and affinities, which is crucial in various scientific and industrial applications (Tan et al., 2007).
5. Role in Herbicide Synthesis
It's also used in the synthesis of novel herbicides, indicating its role in the development of new agrichemical formulations. This application is significant in improving agricultural productivity and pest management strategies (Tajik & Dadras, 2011).
Future Directions
properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)-1H-pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NS/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANXMHIMKSALFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233788 | |
Record name | 5-Chloro-3-(trifluoromethyl)-2(1H)-pyridinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-mercapto-3-(trifluoromethyl)pyridine | |
CAS RN |
121307-81-1 | |
Record name | 5-Chloro-3-(trifluoromethyl)-2(1H)-pyridinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121307-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-(trifluoromethyl)-2(1H)-pyridinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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